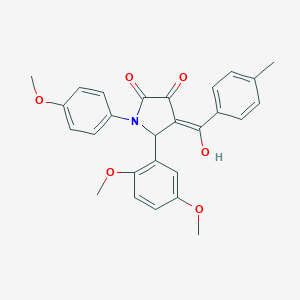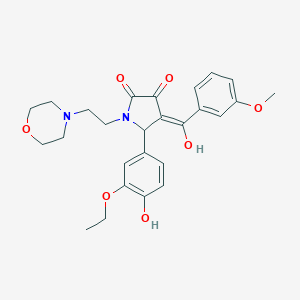![molecular formula C22H16O6 B282534 3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a member of the spirooxindole family of compounds and is known for its unique structure and biological activity.
作用机制
The mechanism of action of TTA is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. TTA has been shown to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TTA has been shown to have a number of other biochemical and physiological effects. TTA has been shown to increase insulin sensitivity and improve glucose metabolism in animal models of diabetes. TTA has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of TTA is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, TTA is also known to have a number of limitations in lab experiments. For example, TTA is relatively unstable and can degrade rapidly under certain conditions. Additionally, TTA is known to have poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research involving TTA. One promising area of research is in the development of new cancer therapies based on TTA and other spirooxindole compounds. Additionally, TTA may have potential applications in the treatment of other diseases, such as diabetes and inflammatory disorders. Further research will be needed to fully understand the mechanisms of action of TTA and to explore its potential therapeutic applications.
合成方法
The synthesis of TTA can be achieved through a variety of methods. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with 3-hydroxyindole in the presence of triethylamine. The resulting product is then subjected to a spirocyclization reaction with furan-2-carboxylic acid to yield TTA.
科学研究应用
TTA has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. TTA has been shown to have potent anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
属性
分子式 |
C22H16O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
(4//'E)-4//'-[hydroxy-(2,4,6-trimethylphenyl)methylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone |
InChI |
InChI=1S/C22H16O6/c1-10-8-11(2)15(12(3)9-10)17(23)16-18(24)21(27)28-22(16)19(25)13-6-4-5-7-14(13)20(22)26/h4-9,23H,1-3H3/b17-16- |
InChI 键 |
ITTUBUSIRHEIBH-MSUUIHNZSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/2\C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)/O)C |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)



![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)